molecular formula C16H13Br2N3OS B14167252 3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide CAS No. 5879-33-4

3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide

Cat. No.: B14167252
CAS No.: 5879-33-4
M. Wt: 455.2 g/mol
InChI Key: WDONFGGUOINDHU-UHFFFAOYSA-N
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Description

3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is a complex organic compound that features a thiazole ring, a bromine atom, and a benzohydrazide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to further brominated derivatives, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N’-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide hydrobromide is unique due to its specific combination of a bromine atom, a thiazole ring, and a benzohydrazide moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

CAS No.

5879-33-4

Molecular Formula

C16H13Br2N3OS

Molecular Weight

455.2 g/mol

IUPAC Name

3-bromo-N'-(4-phenyl-1,3-thiazol-2-yl)benzohydrazide;hydrobromide

InChI

InChI=1S/C16H12BrN3OS.BrH/c17-13-8-4-7-12(9-13)15(21)19-20-16-18-14(10-22-16)11-5-2-1-3-6-11;/h1-10H,(H,18,20)(H,19,21);1H

InChI Key

WDONFGGUOINDHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br

Origin of Product

United States

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